4-(1H-1,2,4-triazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,4-triazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H16F3N7O2S and its molecular weight is 439.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
A study focused on synthesizing a new series of pyrido[2,3-d]pyrimidines derivatives, exhibiting potent antitumor activities. Through a series of reactions involving key intermediates and different reagents, compounds with significant in vitro and in vivo antitumor effects were developed, highlighting the potential of such derivatives in cancer therapy (Gineinah et al., 2013).
Antihypertensive Agents
Research into 1,2,4-triazolo[1,5-alpha]pyrimidines derivatives, some bearing morpholine, piperidine, or piperazine moieties, revealed compounds with promising antihypertensive activity. This study illustrates the chemical versatility and therapeutic potential of triazolopyrimidine derivatives in addressing cardiovascular diseases (Bayomi et al., 1999).
Antibacterial Activities
Compounds derived from 4-phenyl-1,2,4-triazoline-5-thione and modified with piperazine derivatives demonstrated antibacterial properties. This exploration contributes to the search for new antimicrobial agents, indicating the compound's utility in developing treatments for bacterial infections (Pitucha et al., 2005).
Discovery for Prostate Cancer Treatment
The compound has been investigated in the context of androgen receptor downregulators for advanced prostate cancer treatment. Modifications of the basic structure led to the development of AZD3514, a clinical candidate undergoing Phase I trials, showcasing the compound's role in cancer therapeutics (Bradbury et al., 2013).
Synthesis of Heterocyclic Compounds
Research into the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and 1,3,4-thiadiazoles, incorporating the 1,2,3-triazole moiety, has been reported. These compounds have been evaluated for their antimicrobial activities, adding to the chemical diversity and potential pharmacological applications of derivatives of the compound (Abdelriheem et al., 2017).
作用機序
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, it affects cell division and other cellular processes that rely on microtubules.
Biochemical Pathways
By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation , a structure necessary for chromosome segregation during cell division . This disruption can lead to cell cycle arrest at the sub-G1 and G2/M phase , preventing the cell from dividing and leading to cell death.
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and pka suggest that it may have drug-like properties
Result of Action
The compound’s action results in apoptosis , or programmed cell death . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound also inhibits colony formation in a concentration-dependent manner .
特性
IUPAC Name |
4-(1,2,4-triazol-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O2S/c18-17(19,20)13-1-3-14(4-2-13)30(28,29)26-7-5-25(6-8-26)15-9-16(23-11-22-15)27-12-21-10-24-27/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPTYVWRMLVNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。